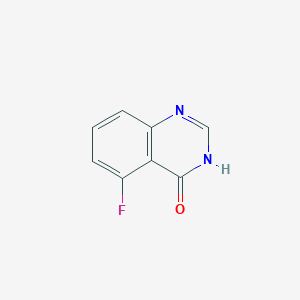

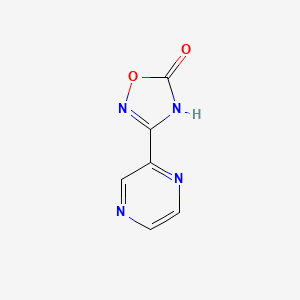

![molecular formula C12H8N8O2 B1417677 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 1706430-63-8](/img/structure/B1417677.png)

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

説明

This compound is an intermediate for the preparation of the antitumor drug temozolomide and its analogues . It is also known as nor-temozolomide .

Synthesis Analysis

An efficient synthesis of this compound involves the in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide . Alkylation of the anion of nor-temozolomide with methyl iodide provides a new route to temozolomide, avoiding the use of methyl isocyanate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple nitrogen and oxygen atoms. It includes a 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be alkylated with methyl iodide to produce temozolomide . Additionally, a series of new 3-substituted analogues of temozolomide can be prepared by electrophilic substitution of the nor-temozolomide anion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.14 . Other physical and chemical properties such as melting point, purity, and infrared spectrum have been reported .科学的研究の応用

Oncology: Antitumor Activity

This compound has been synthesized and evaluated for its potential antitumor activity. Derivatives of this compound have shown growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . One particular derivative, Compound IVa, demonstrated more activity than other compounds and even the positive control temozolomide . This suggests that modifications of the core structure could lead to new therapeutic agents with enhanced antitumor efficacy.

Medicinal Chemistry: Synthesis of Analogues

The compound serves as an intermediate in the synthesis of temozolomide analogues . Efficient synthesis methods have been developed for nor-temozolomide, which can be further modified to create new analogues . These analogues could potentially have different pharmacological profiles and might be useful in overcoming resistance to current treatments.

Pharmacokinetics: Solubility Enhancement

Researchers have noted that derivatives of this compound exhibit considerably enhanced water solubility . This is a significant pharmacokinetic property as it can improve the bioavailability of the drug, allowing for better absorption and distribution within the body.

Drug Resistance: Mechanism Study

The compound’s derivatives have been studied to understand the mechanism of tumor resistance to alkylating agents like temozolomide . Understanding this mechanism can help in designing drugs that can bypass or inhibit the resistance pathways, making treatments more effective.

Combination Therapy: Synergistic Effects

There is ongoing research into combination therapies of temozolomide with established anticancer drugs . Derivatives of this compound could be used in combination with other drugs to investigate potential synergistic effects that could enhance antitumor activity.

Biochemistry: DNA Interaction

The compound and its derivatives interact with DNA, leading to DNA methylation . This interaction is crucial for its antitumor activity as it can induce apoptosis in cancer cells. Further research into this interaction can provide insights into more targeted cancer therapies.

Drug Development: New Routes of Synthesis

An alternative synthesis route for temozolomide has been developed using the anion of nor-temozolomide, which avoids the use of hazardous materials like methyl isocyanate . This makes the production process safer and more environmentally friendly.

Cell Biology: Cell Line Specificity

The compound’s derivatives have been tested on a variety of human tumor cell lines, including prostate, breast, and colon cancer cell lines . This specificity study helps in understanding which types of cancers might be more responsive to treatment with these compounds.

作用機序

Target of Action

It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide . Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines .

Mode of Action

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite . This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .

Biochemical Pathways

Its active metabolite, similar to that of temozolomide, causes dna methylation . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells .

Pharmacokinetics

It is known that the compound could be hydrolyzed in vivo to form an active metabolite .

特性

IUPAC Name |

2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

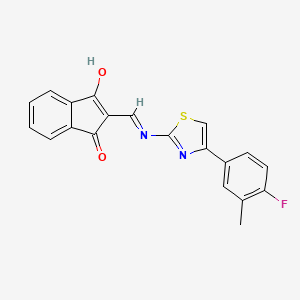

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

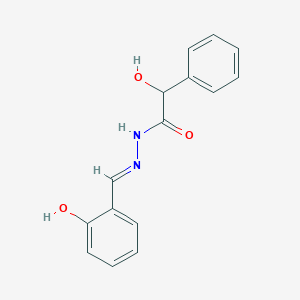

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

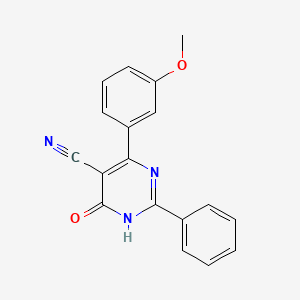

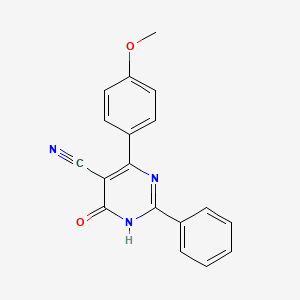

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

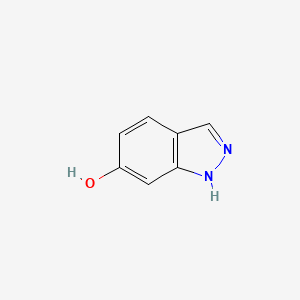

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)

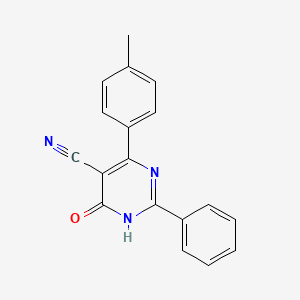

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)